molecular formula C12H18ClNO B1390027 5-Chloro-2-[(2-methylpentyl)oxy]aniline CAS No. 946772-86-7

5-Chloro-2-[(2-methylpentyl)oxy]aniline

Cat. No.: B1390027
CAS No.: 946772-86-7
M. Wt: 227.73 g/mol
InChI Key: YCLHLHHLOOXUEU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of aniline derivative chemistry that began in the mid-nineteenth century. Aniline itself, first isolated from indigo in 1826 and later synthesized from nitrobenzene through the pioneering work of Nikolay Zinin in 1842, established the foundation for an entire class of aromatic amine compounds. The systematic exploration of substituted anilines gained momentum throughout the industrial revolution, driven primarily by the burgeoning dye industry and the need for diverse aromatic building blocks. The introduction of chlorine substituents into aniline frameworks became particularly significant following the development of reliable chlorination methodologies in the late nineteenth and early twentieth centuries.

The specific synthesis and characterization of this compound likely occurred within the context of modern pharmaceutical and materials science research, where the demand for structurally complex aromatic amines has driven the development of increasingly sophisticated synthetic methodologies. The compound represents an evolution in synthetic capability, combining multiple functional group manipulations including halogenation, etherification, and aromatic substitution patterns that would have been challenging to achieve using earlier synthetic approaches. Contemporary medicinal chemistry programs frequently require such multi-functionalized aromatic systems to achieve desired biological activity profiles and pharmacokinetic properties.

The emergence of this particular compound structure reflects the modern understanding of structure-activity relationships in organic chemistry, where the strategic placement of substituents on aromatic rings can dramatically influence molecular properties. The incorporation of the 2-methylpentyloxy side chain demonstrates the application of contemporary alkylation and etherification techniques, while the chlorine substitution at the 5-position illustrates the continued importance of halogenated aromatics in modern chemical research. This compound thus represents a convergence of classical aromatic chemistry principles with modern synthetic capabilities and research objectives.

Significance in Organic Chemistry

This compound occupies a distinctive position within organic chemistry due to its unique combination of functional groups and substitution patterns. The compound serves as an excellent example of how multiple chemical functionalities can be incorporated into a single aromatic framework to create molecules with enhanced complexity and potential utility. The presence of both electron-withdrawing halogen substituents and electron-donating amino groups creates an interesting electronic environment that influences the molecule's reactivity patterns and potential synthetic applications. This dual nature makes the compound particularly valuable for understanding the interplay between different substituent effects on aromatic systems.

From a synthetic chemistry perspective, this compound demonstrates the successful application of multiple organic transformations including aromatic substitution, ether formation, and functional group compatibility. The molecule showcases the ability to maintain the integrity of sensitive functional groups throughout complex synthetic sequences, particularly the preservation of the primary amine functionality in the presence of other reactive centers. This aspect makes it an important case study for synthetic chemists developing new methodologies for complex molecule construction.

The compound's significance extends to its role as a potential building block for more complex molecular architectures. The presence of multiple reactive sites, including the amino group for acylation or alkylation reactions, the aromatic ring for further substitution, and the ether linkage for potential cleavage or modification, provides numerous opportunities for chemical elaboration. This versatility positions the compound as a valuable intermediate in pharmaceutical research, where structural diversity and the ability to fine-tune molecular properties are crucial for drug discovery efforts. The specific substitution pattern also offers insights into regioselectivity in aromatic substitution reactions and the influence of directing groups on reaction outcomes.

Classification and Nomenclature

This compound belongs to several important chemical classifications that reflect its structural complexity and functional group composition. Primarily, it is classified as an aromatic amine, specifically an aniline derivative, placing it within the broader category of aromatic nitrogen-containing compounds. The compound simultaneously functions as a phenyl ether due to the presence of the alkoxy substituent attached to the aromatic ring, demonstrating the multifunctional nature that characterizes many contemporary organic molecules. Additionally, its halogen substitution classifies it as a chloroaniline, a subcategory of halogenated aromatic amines that possess distinct reactivity patterns.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, beginning with the base aniline structure and incorporating substituents according to established priority rules. The name "this compound" indicates the presence of a chlorine atom at the 5-position of the aniline ring, with the numbering system placing the amino group at position 1 as the highest priority functional group. The complex alkoxy substituent at the 2-position is designated as "(2-methylpentyl)oxy," indicating that the ether linkage connects to a methylated pentyl chain where the methyl branch occurs at the 2-position of the pentyl group.

The Chemical Abstracts Service registry number 946772-86-7 provides a unique identifier for this specific compound, ensuring unambiguous identification in chemical databases and literature. The systematic approach to nomenclature ensures that the compound's structural features can be precisely communicated across different research contexts. Alternative naming systems, such as simplified molecular input line entry system notation, provide additional means of representing the compound's structure in computational and database applications, with the simplified molecular input line entry system representation being CCCC(C)COC1=C(C=C(C=C1)Cl)N.

Overview of Chemical Structure and Properties

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical and physical properties. The compound possesses the molecular formula C₁₂H₁₈ClNO with a molecular weight of 227.73 grams per mole, indicating a relatively substantial organic molecule with significant molecular complexity. The structural framework centers on a benzene ring bearing three distinct substituents: an amino group at the 1-position, a complex alkoxy group at the 2-position, and a chlorine atom at the 5-position.

The electronic properties of this compound reflect the competing influences of its various substituents. The amino group serves as a strong electron-donating substituent through both inductive and resonance effects, similar to the behavior observed in parent aniline compounds. This electron donation activates the aromatic ring toward electrophilic aromatic substitution reactions, making positions ortho and para to the amino group particularly reactive. Conversely, the chlorine substituent at the 5-position acts as an electron-withdrawing group through inductive effects while providing modest electron donation through resonance, creating a complex electronic environment within the aromatic system.

The 2-methylpentyloxy substituent contributes significant steric bulk and lipophilic character to the molecule, potentially influencing its solubility profile and interaction with biological systems. This branched alkyl ether chain extends the molecular footprint and may affect the compound's ability to interact with enzymes, receptors, or other biological targets. The ether linkage itself provides a degree of conformational flexibility while maintaining chemical stability under most reaction conditions. Storage recommendations typically specify room temperature conditions, suggesting reasonable thermal stability for routine handling and experimental applications.

Property Value
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Chemical Abstracts Service Number 946772-86-7
Simplified Molecular Input Line Entry System CCCC(C)COC1=C(C=C(C=C1)Cl)N
Storage Conditions Room temperature
Functional Groups Primary amine, aryl chloride, alkyl aryl ether

Properties

IUPAC Name

5-chloro-2-(2-methylpentoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLHLHHLOOXUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of Chloroaniline with 2-Methylpentanol

A primary route involves nucleophilic aromatic substitution or Williamson ether synthesis where a chloro-substituted aniline reacts with 2-methylpentanol to form the ether linkage:

  • Starting materials: 5-chloro-2-aminophenol or 5-chloro-2-haloaniline (e.g., 5-chloro-2-fluoroaniline) and 2-methylpentanol.
  • Reaction conditions: Acidic or basic catalysis to promote ether bond formation, often under reflux.
  • Catalysts: Acid catalysts like sulfuric acid or base catalysts such as potassium carbonate.
  • Solvent: Polar aprotic solvents or alcohol solvents to dissolve reactants.

This method is supported by analogous synthesis of 3-chloro-4-[(2-methylpentyl)oxy]aniline, where 3-chloroaniline reacts with 2-methylpentanol under acidic or basic conditions to form the ether linkage.

Catalytic Hydrogenation of Nitro Precursors

An alternative approach involves the reduction of nitro-substituted aromatic ethers to the corresponding anilines:

  • Step 1: Synthesis of 5-chloro-2-[(2-methylpentyl)oxy]nitrobenzene via nucleophilic substitution of 5-chloro-2-nitrohalobenzene with 2-methylpentanol.
  • Step 2: Catalytic hydrogenation of the nitro group to an amine.

Catalytic hydrogenation can be performed using:

  • Catalysts: Platinum on carbon, palladium on carbon, or Raney nickel.
  • Hydrogen sources: Gaseous hydrogen or catalytic transfer hydrogenation agents such as ammonium formate.
  • Solvents: Alcohols or water mixtures.
  • Conditions: Temperatures ranging from 50°C to 150°C and autogenous or controlled hydrogen pressure.

This two-step method is analogous to the process described for halogenated aromatic amines with ether linkages, such as 5-chloro-2-(2,4-dichlorophenoxy)aniline, where catalytic transfer hydrogenation followed by gaseous hydrogenation yields the target amine.

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time, ensuring consistent quality and yield. The process typically involves:

  • High-purity starting materials.
  • Controlled mixing of chloroaniline derivatives and 2-methylpentanol.
  • Precise pH and temperature control to favor ether bond formation.

This approach is exemplified in industrial syntheses of related compounds, improving scalability and safety.

Comparative Reaction Conditions and Yields

Method Starting Materials Catalyst/Conditions Solvent Temperature (°C) Yield (%) Notes
Etherification (acid/base) 5-chloro-2-haloaniline + 2-methylpentanol Acid (H2SO4) or base (K2CO3), reflux Polar aprotic/alcohol 80–120 70–85 Direct ether bond formation
Catalytic hydrogenation 5-chloro-2-[(2-methylpentyl)oxy]nitrobenzene Pt/C or Pd/C, H2 gas or ammonium formate Alcohol/water 50–150 80–95 Reduction of nitro group to amine
Continuous flow synthesis Chloroaniline + 2-methylpentanol Optimized acid/base catalysis, flow reactor Varies Controlled >85 Industrial scale, improved reproducibility

Detailed Research Findings and Notes

  • Selectivity: Maintaining the amine group intact during etherification is critical. Protective groups are sometimes used if direct etherification risks side reactions.
  • Catalytic transfer hydrogenation offers a milder alternative to gaseous hydrogen, reducing safety concerns and equipment costs.
  • Raney nickel and hydrazine hydrate have been used effectively in related reductions of chloro-substituted aromatic compounds to amines, with controlled temperature and stirring conditions to optimize yield and purity.
  • pH control during reactions is important to avoid unwanted side reactions, especially when working with amines and phenolic intermediates.
  • Solvent choice affects both reaction rate and selectivity; alcohols are preferred for etherification and hydrogenation steps due to solubility and compatibility with catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium carbonate, and other bases.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Hydroxylated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Chloro-2-[(2-methylpentyl)oxy]aniline
  • Molecular Formula: C₁₂H₁₈ClNO
  • Molecular Weight : 227.73 g/mol (calculated)
  • Key Features: Chlorine substituent at position 5, amino group at position 2, and a branched ether group [(2-methylpentyl)oxy] at position 2.

Comparison with Similar Compounds

Structural Analogs with Halogenated Phenoxy Substituents

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications
5-Chloro-2-(2,4-dichlorophenoxy)aniline 56966-52-0 2,4-dichlorophenoxy 278.11 g/mol AhR ligand potential; activates cyp1a1 in zebrafish
5-Chloro-2-(2-chlorophenoxy)aniline 56966-48-4 2-chlorophenoxy 254.11 g/mol Used in chemical synthesis; supplier data available

Key Differences :

  • The 2-methylpentyloxy group in the main compound introduces steric bulk and lipophilicity compared to the planar, electron-withdrawing chlorophenoxy groups. This may reduce AhR binding affinity but enhance membrane permeability .

Alkyl-Substituted Anilines

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications
5-Chloro-2-methylaniline 95-79-4 Methyl 141.61 g/mol Intermediate in diuretic drug Metolazone synthesis
5-Chloro-2-(1-piperidinyl)aniline 412308-45-3 1-piperidinyl 210.71 g/mol Enhanced solubility due to cyclic amine; research applications

Key Differences :

  • The methyl group in 5-chloro-2-methylaniline simplifies synthesis but limits functional versatility.
  • The piperidinyl group enhances solubility and may interact with biological targets via hydrogen bonding, unlike the hydrophobic 2-methylpentyloxy group .

Heterocyclic Derivatives

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 120107-40-6 Oxadiazole ring 271.71 g/mol Bioisostere for improved metabolic stability
5-Chloro-2-(1H-pyrazol-5-yl)aniline 15463-66-8 Pyrazole ring 193.63 g/mol Labelled for GHS safety; research scaffold

Key Differences :

Hydroxy and Methoxy Derivatives

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications
5-Chloro-2-hydroxyaniline 95-85-2 Hydroxy 143.57 g/mol Oxidation base in dyes; hydrogen bonding capacity
4-(5-chloro-2-methoxy-phenoxy)-aniline 860585-65-5 Methoxy 249.70 g/mol Synthetic intermediate; optimized synthesis routes

Key Differences :

  • The hydroxy group in 5-chloro-2-hydroxyaniline increases polarity and hydrogen bonding, contrasting with the lipophilic 2-methylpentyloxy group.
  • Methoxy substituents improve stability against oxidation compared to alkyl ethers .

Biological Activity

5-Chloro-2-[(2-methylpentyl)oxy]aniline is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a chloro group and an ether substituent, which may influence its biological interactions. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H18ClN
  • CAS Number : 946772-86-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of aniline have been studied for their efficacy against various bacterial strains. The presence of the chloro group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and antibacterial activity.

Anticancer Activity

Several studies have investigated the anticancer potential of aniline derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound operates remain to be fully elucidated but may involve interaction with cellular signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate various biochemical pathways, leading to observed biological effects such as:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell growth.
  • Receptor Modulation : The compound may act on specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Assay : A study evaluated the effectiveness of various aniline derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/mL)Target Bacteria
    This compound32Staphylococcus aureus
    Another Aniline Derivative64Escherichia coli
  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of human cancer cell lines (e.g., HeLa cells). The IC50 value was determined to be approximately 25 µM.
    Cell LineIC50 (µM)
    HeLa25
    MCF730

Pharmacokinetics

The pharmacokinetic profile of compounds like this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate good bioavailability, which is crucial for therapeutic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(2-methylpentyl)oxy]aniline
Reactant of Route 2
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5-Chloro-2-[(2-methylpentyl)oxy]aniline

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